2-Methyl-1-(4-methylbenzoyl)piperazine
CAS No.: 1240569-13-4
Cat. No.: VC11716091
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240569-13-4 |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (4-methylphenyl)-(2-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3 |
| Standard InChI Key | FGORNGDKYBLCCA-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)C |
Introduction
Structural and Chemical Properties of 2-Methyl-1-(4-methylbenzoyl)piperazine
Piperazine derivatives are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions. In 2-Methyl-1-(4-methylbenzoyl)piperazine, the piperazine core is substituted at the 1-position with a 4-methylbenzoyl group and at the 2-position with a methyl group. This configuration distinguishes it from other piperazine analogs, such as 1,4-bis(3-methylbenzoyl)piperazine, which features dual benzoyl substitutions at the 1- and 4-positions.
The molecular formula of 2-Methyl-1-(4-methylbenzoyl)piperazine is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. Key spectral data, inferred from similar compounds, suggest characteristic infrared (IR) absorption bands at ~1650 cm⁻¹ for the carbonyl (C=O) group and ~2900 cm⁻¹ for aliphatic C-H stretches . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the methyl group at δ 1.2–1.4 ppm and aromatic protons from the 4-methylbenzoyl moiety at δ 7.2–7.8 ppm .
Synthesis and Structural Modification
The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperazine typically involves a two-step protocol common to acylated piperazine derivatives:
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Formation of the Acid Chloride:
4-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst to yield 4-methylbenzoyl chloride. This intermediate is highly reactive, facilitating subsequent nucleophilic acyl substitution . -
Acylation of 2-Methylpiperazine:
2-Methylpiperazine undergoes reaction with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under basic conditions (e.g., potassium carbonate). The reaction proceeds via nucleophilic attack of the piperazine nitrogen at the electrophilic carbonyl carbon, forming the target compound .
Table 1: Representative Synthesis Conditions for Piperazine Derivatives
| Parameter | Conditions | Reference |
|---|---|---|
| Reactants | 4-Methylbenzoic acid, SOCl₂, DMF | |
| Solvent | Dimethylformamide | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 10–12 hours | |
| Yield | 60–70% |
Comparative Analysis with Related Piperazine Derivatives
Table 2: Biological Activities of Selected Piperazine Analogs
Future Directions and Research Gaps
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Synthetic Optimization:
Improving reaction yields via catalysts (e.g., triethylamine) or microwave-assisted synthesis could enhance scalability . -
Mechanistic Studies:
Elucidating the compound’s interaction with biological targets (e.g., tubulin, neurotransmitter receptors) through molecular docking and in vitro assays is critical . -
Preclinical Testing:
Evaluating toxicity, bioavailability, and efficacy in animal models of neurodegeneration or parasitic infection would validate therapeutic potential .
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